

Isotopic Enrichment of Commercially Available Fmoc-Ala-OH-1-¹³C: A Technical Guide

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Compound of Interest

Compound Name: Fmoc-Ala-OH-1-13C

Cat. No.: B613760

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of commercially available N-(9-Fluorenylmethoxycarbonyl)-L-alanine-¹³C (Fmoc-Ala-OH-1-¹³C). This isotopically labeled amino acid is a critical building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a stable isotope label at a specific position within a peptide sequence. Such labeling is invaluable for a range of applications in drug development and proteomics, including quantitative analysis by mass spectrometry and structural studies by nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data on Isotopic Enrichment

The isotopic purity of commercially available Fmoc-Ala-OH-1-¹³C is a critical parameter for ensuring the accuracy and sensitivity of downstream applications. The enrichment level refers to the percentage of molecules in which the carbon atom at the 1-position (the carboxyl carbon) is ¹³C. The following table summarizes the typical isotopic purity of Fmoc-Ala-OH-1-¹³C available from a major commercial supplier.

Supplier	Product Name	Isotopic Purity (atom % ¹³ C)	CAS Number
Sigma-Aldrich	Fmoc-Ala-OH-1- ¹³ C	99 atom % ¹³ C	202326-53-2[1]

Experimental Protocols

The utilization of Fmoc-Ala-OH-1-¹³C in research and development primarily involves its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). The following protocols outline the general procedure for this process and the subsequent analysis to verify isotopic incorporation.

Protocol 1: Incorporation of Fmoc-Ala-OH-1-¹³C into a Peptide Sequence via Fmoc-Based SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing a ¹³C-labeled alanine residue.

Materials:

- Fmoc-protected amino acids (including Fmoc-Ala-OH-1-¹³C)
- SPPS resin (e.g., Wang resin)
- Coupling reagents (e.g., HBTU, DIPEA)
- Fmoc deprotection solution (20% piperidine in DMF)
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
- Cleavage cocktail (e.g., Trifluoroacetic acid-based)
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF within a reaction vessel for at least 30 minutes.[2][3]
- First Amino Acid Coupling: If not using a pre-loaded resin, couple the first Fmoc-protected amino acid to the resin using a suitable coupling reagent and base in DMF.
- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-7 minutes.[2][3]

- **Washing:** Thoroughly wash the resin with DMF to remove the deprotection solution and byproducts.[2][3]
- **¹³C-Labeled Alanine Coupling:** Activate the Fmoc-Ala-OH-1-¹³C by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow the coupling reaction to proceed.
- **Washing:** Wash the resin with DMF to remove excess reagents.[3]
- **Repeat Synthesis Cycle:** Repeat the deprotection (step 3), washing (step 4), and coupling (step 5) steps for each subsequent amino acid in the desired peptide sequence.[4]
- **Final Deprotection:** After coupling the final amino acid, perform a final Fmoc deprotection.[3]
- **Cleavage and Global Deprotection:** Wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.[3][4]
- **Peptide Precipitation and Purification:** Precipitate the cleaved peptide with cold diethyl ether, centrifuge to collect the peptide pellet, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Protocol 2: Verification of Isotopic Incorporation and Enrichment by Mass Spectrometry

High-resolution mass spectrometry is a primary technique for confirming the successful incorporation of the ¹³C label and determining the isotopic enrichment of the final peptide.

Procedure:

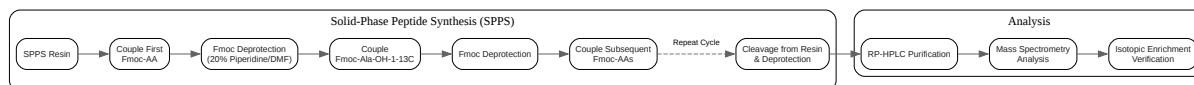
- **Sample Preparation:** Dissolve the purified peptide in a suitable solvent for mass spectrometry analysis (e.g., a water/acetonitrile mixture with formic acid).
- **Mass Spectrometry Analysis:** Infuse the sample into an electrospray ionization (ESI) mass spectrometer or analyze by liquid chromatography-mass spectrometry (LC-MS).

- Data Acquisition: Acquire the full mass spectrum, focusing on the expected mass-to-charge ratio (m/z) of the synthesized peptide.
- Data Analysis:
 - Identify the molecular ion of the peptide.
 - For a peptide containing one Fmoc-Ala-OH-1- ^{13}C , the most abundant peak in the isotopic cluster should correspond to the mass of the peptide with one ^{13}C atom ($M+1$).
 - Compare the observed isotopic distribution with the theoretical distribution to confirm high isotopic enrichment. The presence of a significant $M+1$ peak relative to the M peak (containing only ^{12}C at that position) indicates successful labeling.

Visualizations

Experimental Workflow for Peptide Synthesis and Analysis

The following diagram illustrates the general workflow for synthesizing a ^{13}C -labeled peptide using Fmoc-Ala-OH-1- ^{13}C and subsequent analysis to verify its isotopic enrichment.

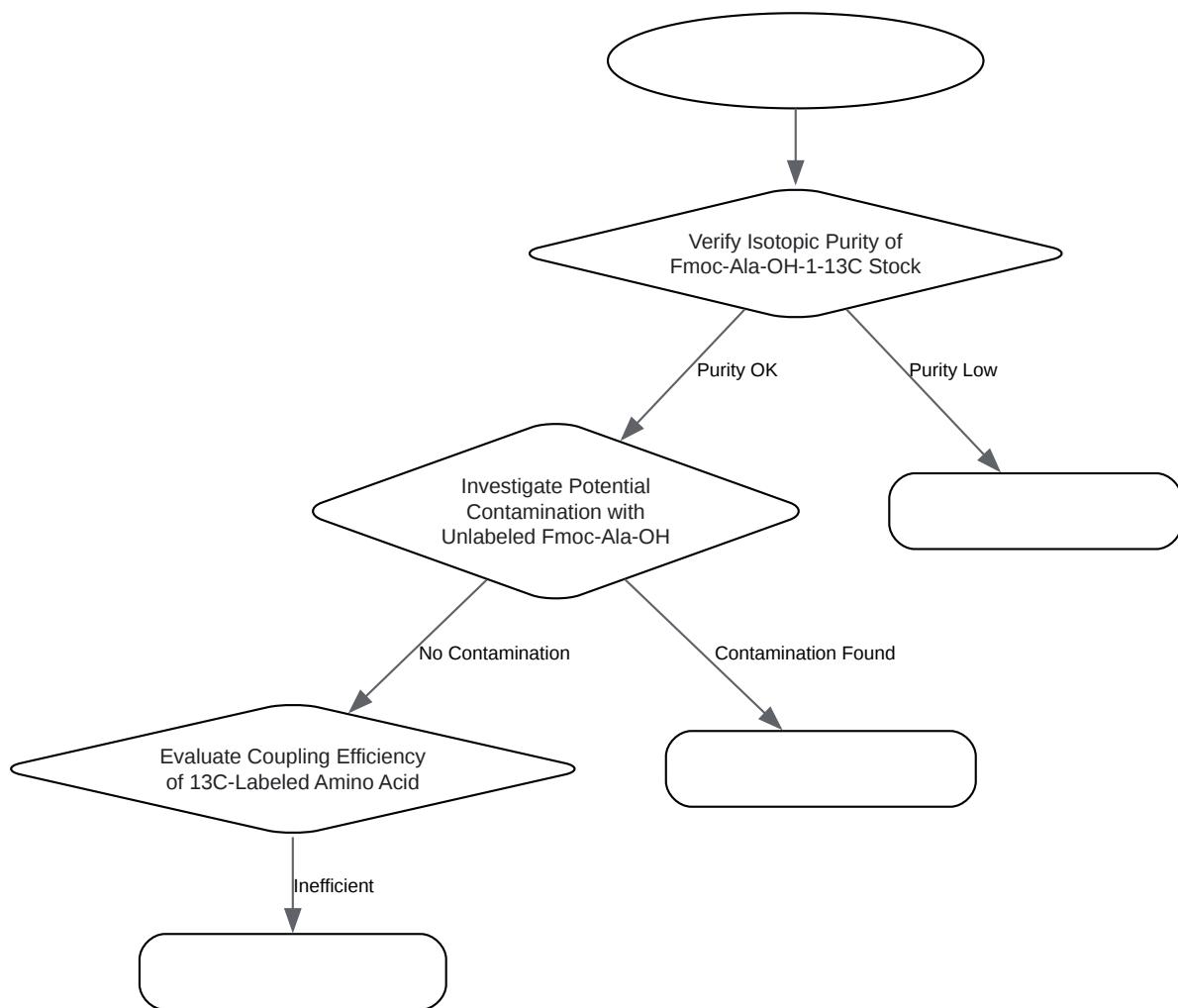


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Caption: Workflow for ^{13}C -labeled peptide synthesis and analysis.

Logic for Troubleshooting Low Isotopic Enrichment

This diagram outlines a logical approach to troubleshooting issues of low isotopic enrichment in the final synthesized peptide.



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Caption: Troubleshooting low isotopic enrichment in peptide synthesis.

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